4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide is a complex organic compound that features a tert-butyl group, an indole derivative, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the tert-butyl group and the benzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide
- tert-Butyl substituted hetero-donor TADF compounds
- tert-Butyl esters
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential applications. The presence of the tert-butyl group, indole derivative, and benzamide moiety makes it distinct from other similar compounds, offering unique opportunities for research and development.
Properties
IUPAC Name |
4-tert-butyl-N-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-5-28-20-14-13-19(17-7-6-8-18(21(17)20)23(28)30)26-24(31)27-22(29)15-9-11-16(12-10-15)25(2,3)4/h6-14H,5H2,1-4H3,(H2,26,27,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAKAPBCYEPGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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